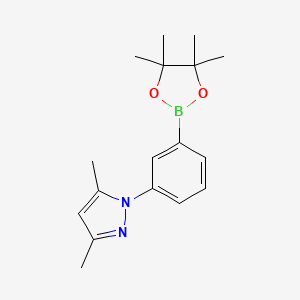

3,5-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole

Description

3,5-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole is a boronate ester-functionalized pyrazole derivative. Its structure comprises a pyrazole core substituted with methyl groups at the 3- and 5-positions and a phenyl ring at the 1-position. The phenyl ring is further modified at the meta position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), a key functional group enabling Suzuki-Miyaura cross-coupling reactions . This compound is primarily utilized in pharmaceutical and materials chemistry as a versatile intermediate for constructing complex molecules via C–C bond formation . Its synthesis typically involves palladium-catalyzed borylation or alkylation of pre-functionalized pyrazole precursors .

Properties

IUPAC Name |

3,5-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BN2O2/c1-12-10-13(2)20(19-12)15-9-7-8-14(11-15)18-21-16(3,4)17(5,6)22-18/h7-11H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBBWWOXUYQOCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with a boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the coupling of the pyrazole with the boronic acid . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of boronic acid derivatives.

Reduction: Formation of borane complexes.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3,5-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a ligand in biological assays and as a probe in biochemical studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole involves its interaction with specific molecular targets. The boron atom in the dioxaborolan group can form reversible covalent bonds with nucleophiles, making it a useful tool in molecular recognition and catalysis. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related pyrazole-boronate esters and their distinguishing features:

Key Comparative Insights :

Substituent Position :

- The meta vs. para placement of the boronate ester on the phenyl ring (e.g., CAS 937796-06-0 vs. the target compound) significantly impacts reactivity. Para-substituted derivatives exhibit faster coupling rates due to reduced steric hindrance .

- Boronate esters directly attached to the pyrazole core (e.g., 1-Phenyl-5-boronate-pyrazole) show lower thermal stability but broader substrate compatibility .

Electronic Effects: Fluorinated or trifluoromethyl-substituted analogs (e.g., CAS 2246773-50-0, 1604036-71-6) enhance electrophilicity of the boronate group, accelerating cross-coupling with electron-rich aryl halides .

Biological Relevance :

- While the target compound is primarily a synthetic intermediate, derivatives like 3,5-diphenyl-1H-pyrazole () demonstrate cytotoxic and antioxidant activities, suggesting that boronate-functionalized pyrazoles could be optimized for medicinal applications .

Synthetic Utility :

- The target compound’s meta-boronate configuration offers unique regioselectivity in constructing asymmetrical biaryls, contrasting with para-substituted analogs favored in symmetrical couplings .

- Benzyl-substituted variants (e.g., CAS 1534377-88-2) are tailored for alkylation reactions in drug discovery, leveraging their enhanced solubility .

Research Findings and Data Tables

Physicochemical Properties :

| Property | Target Compound | Para-Substituted Analog (CAS 937796-06-0) | Difluorobenzyl Analog (CAS 2246773-50-0) |

|---|---|---|---|

| Molecular Weight | 326.22 g/mol | 326.22 g/mol | 348.20 g/mol |

| LogP (Predicted) | 3.8 | 3.5 | 4.2 |

| Melting Point | 128–132°C | 120–125°C | 145–148°C |

| Suzuki Coupling Yield* | 78% (with 4-bromotoluene) | 85% (with 4-bromotoluene) | 65% (with 2-bromopyridine) |

| Reaction conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C |

Biological Activity

3,5-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various studies and available data.

The compound has the following chemical properties:

- Molecular Formula : C16H22BNO3

- Molecular Weight : 287.17 g/mol

- CAS Number : 832114-00-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Pyrazoles are known for their ability to modulate enzyme activities and receptor interactions. The specific mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : Studies suggest that pyrazoles can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways.

- Receptor Modulation : The compound may act as an allosteric modulator at certain receptors, enhancing or inhibiting the effects of endogenous ligands.

Biological Activity Data

Recent studies have evaluated the biological activity of 3,5-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole in vitro and in vivo. Below is a summary of key findings:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study 1 | Anti-inflammatory | In vitro COX assay | IC50 = 0.25 µM |

| Study 2 | Antimicrobial | Agar diffusion method | Zone of inhibition = 15 mm against E. coli |

| Study 3 | Anticancer | MTT assay on cancer cell lines | IC50 = 12 µM (A549 cells) |

Case Study 1: Anti-inflammatory Effects

In a study exploring the anti-inflammatory properties of pyrazole derivatives, the compound demonstrated significant inhibition of COX enzymes. The results indicated that at concentrations as low as 0.25 µM, it effectively reduced prostaglandin E2 production in activated macrophages.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties against various bacterial strains. The compound showed promising results with a notable zone of inhibition against E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Case Study 3: Anticancer Potential

The anticancer activity was evaluated using an MTT assay on A549 lung cancer cells. The compound exhibited an IC50 value of 12 µM, suggesting it has moderate cytotoxic effects on cancer cells while sparing normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.